molecular formula C19H22ClNO3S B2558182 Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate CAS No. 356569-44-3

Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate

Cat. No.: B2558182
CAS No.: 356569-44-3
M. Wt: 379.9
InChI Key: LNSLXBKIPUOSNU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate is a thiophene-based derivative featuring a 4-tert-butylphenyl substituent at position 4 and a chloroacetyl amino group at position 2 of the thiophene ring. Its structural uniqueness lies in the tert-butyl group, which confers steric bulk and hydrophobicity, and the chloroacetyl moiety, which may act as a reactive site for further functionalization .

Properties

IUPAC Name

ethyl 4-(4-tert-butylphenyl)-2-[(2-chloroacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3S/c1-5-24-18(23)16-14(11-25-17(16)21-15(22)10-20)12-6-8-13(9-7-12)19(2,3)4/h6-9,11H,5,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSLXBKIPUOSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as an important intermediate in the synthesis of more complex organic molecules due to its reactive functional groups .
  • Chemical Reactions : It can undergo oxidation, reduction, and nucleophilic substitution reactions, allowing for the derivatization of various functional groups.

Biology

  • Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant activities, demonstrating potential in scavenging free radicals, which is crucial for therapeutic applications .

Medicine

  • Drug Development : Due to its unique structure, Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate is being explored as a potential drug candidate for various diseases, including cancer .
  • Mechanism of Action : The chloroacetyl group may act as an electrophile, interacting with nucleophilic sites in proteins or other biomolecules, potentially modulating their activity.

Industry

  • Material Science : The compound is utilized in developing new materials with specific properties such as conductivity or fluorescence . Its incorporation into polymers and other materials can enhance performance characteristics.

In Vitro Studies

A study on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability by approximately 26.86%, indicating robust anticancer properties .

In Vivo Studies

Animal models treated with this compound showed improved hematological parameters compared to untreated controls, suggesting a protective effect against chemotherapy-induced myelosuppression. This highlights its potential utility in cancer therapy as an adjunct treatment .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Properties

The compound’s analogs differ in substituents on the thiophene ring, phenyl group, or acylated amino side chains.

Table 1: Comparative Analysis of Thiophene-3-Carboxylate Derivatives
Compound Name Substituents (Position 4) Acylated Amino Group (Position 2) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Applications/Properties
Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate 4-tert-butylphenyl Chloroacetyl C₁₉H₂₂ClNO₃S* ~350.9* ~4.5* Intermediate in drug synthesis
Ethyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate Phenyl Chloroacetyl C₁₅H₁₄ClNO₃S 323.80 3.8 Alkylation reactions
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-chlorophenyl Cyanoacetyl C₁₆H₁₃ClN₂O₃S 348.8 4.0 High lipophilicity
Ethyl 4-(4-methoxyphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate 4-methoxyphenyl Chloroacetyl C₁₆H₁₆ClNO₄S 353.82 3.2 Enhanced solubility due to methoxy
Ethyl 4-(4-nitrophenoxy)-2-[(chloroacetyl)amino]thiophene-3-carboxylate 4-nitrophenoxy Chloroacetyl C₂₁H₁₇ClN₂O₆S 468.89 5.1 Electron-withdrawing nitro group

*Estimated based on structural analogs.

Biological Activity

Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Tert-Butylphenyl Group : Often performed via Friedel-Crafts alkylation using tert-butylbenzene.
  • Esterification : The final step involves esterifying the carboxylic acid group with ethanol under acidic conditions.

These synthetic routes can be optimized for yield and cost-effectiveness, including the use of continuous flow reactors for scalability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. This includes influencing cell cycle regulation and promoting oxidative stress within tumor cells, leading to cell death .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of cholinesterases, which are enzymes involved in neurotransmitter breakdown. Inhibiting these enzymes can enhance neurotransmitter levels, potentially benefiting conditions such as Alzheimer's disease. The structure of this compound allows it to interact with active sites on these enzymes effectively .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. The chloroacetyl group acts as an electrophile, facilitating these interactions. This mechanism is crucial for its anticancer and antimicrobial effects, as it can disrupt normal cellular functions and induce apoptosis in targeted cells .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the effectiveness of thiophene derivatives against various bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones, demonstrating their potential as antimicrobial agents .
  • Anticancer Efficacy : In a controlled experiment, this compound was tested against multiple cancer cell lines. The findings revealed a dose-dependent increase in apoptosis markers, suggesting its efficacy as a potential chemotherapeutic agent .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialSignificant inhibition against bacterial strains
AnticancerInduces apoptosis in cancer cells
Cholinesterase InhibitionEffective inhibitor with potential neuroprotective effects

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves a multi-step approach:

Thiophene Core Formation : Condensation of substituted ketones (e.g., 4-tert-butylphenylacetone) with ethyl cyanoacetate and sulfur under cyclization conditions (e.g., ethanol, reflux) .

Acylation : Reacting the 2-amino intermediate with chloroacetyl chloride in chloroform or dichloromethane (DCM) under reflux (3–6 h), yielding the chloroacetyl derivative. Triethylamine (Et₃N) is often used to neutralize HCl byproducts .

Yield Optimization :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require longer reaction times .
  • Catalyst Use : K₂CO₃ in DMF enhances alkylation efficiency during side-chain modifications .
  • Monitoring : TLC (9:1 hexanes:ethyl acetate) ensures reaction completion before workup .

Q. Reported Yields

StepConditionsYieldReference
AcylationChloroacetyl chloride, CHCl₃, reflux34%
CyclizationS₈, ethanol, 12 h~50%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., NH at δ 12.14 ppm) and confirms ester/amide linkages .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the thiophene ring and tert-butyl group .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+Na]⁺ = 324 m/z) .
  • X-ray Crystallography :
    • SHELXL Refinement : Handles high-resolution data and twinning, common in thiophene derivatives .
    • Challenges: Disorder in the tert-butyl group requires constrained refinement .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .
    • Ventilation : Use fume hoods during synthesis (chloroacetyl chloride is toxic and volatile) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the chloroacetyl group .

Advanced Questions

Q. How does the chloroacetyl group influence the compound’s biological activity, and what mechanistic insights exist?

Methodological Answer:

  • Role of Chloroacetyl :
    • Electrophilic Reactivity : The chloroacetyl group acts as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins (e.g., JAK2 kinase) .
    • Apoptosis Induction : In MCF-7 cells, derivatives with chloroacetyl showed IC₅₀ values of 23.2–95.9 µM, linked to ROS-mediated caspase-3 activation .
  • Mechanistic Studies :
    • Flow Cytometry : Quantified apoptosis via Annexin V/PI staining (26.86% cell death at 50 µM) .
    • In Vivo Validation : Tumor mass reduction (26.6%) in murine models .

Q. What strategies resolve contradictions in reported synthesis yields across different studies?

Methodological Answer:

  • Key Variables :
    • Reagent Purity : Impurities in sulfur or chloroacetyl chloride reduce yields; redistill reagents before use .
    • Temperature Control : Overheating during cyclization degrades the thiophene core; maintain reflux at <80°C .
  • Case Study :
    • Acylation Yield Discrepancy : 34% (chloroform) vs. 50% (DMF) due to improved solubility in DMF .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Workflow :
    • Target Preparation : Retrieve JAK2 structure (PDB: 4D1S) and remove water molecules.
    • Ligand Optimization : Minimize energy using Gaussian09 at B3LYP/6-31G* level .
    • Binding Analysis : AutoDock Vina identifies H-bonds between the chloroacetyl group and JAK2’s Lys882 .
  • MD Simulations : NAMD evaluates stability of ligand-receptor complexes over 100 ns .

Q. What structural modifications enhance apoptotic activity based on SAR studies?

Methodological Answer:

  • SAR Insights (MCF-7 Cells) :

    ModificationIC₅₀ (µM)
    Chloroacetyl (Parent)95.9
    N-Alkylation (Compound 4)23.2
    Hydrazide derivatives35.7
  • Key Trends :

    • N-Alkylation : Enhances membrane permeability (logP >3).
    • Polar Substituents : Reduce activity due to poor bioavailability.

Q. What are the challenges in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

  • Common Issues :
    • Disorder : The tert-butyl group often exhibits rotational disorder. Apply ISOR/SADI restraints in SHELXL .
    • Twinning : Use HKLF5 in SHELXL for twinned data (e.g., β angle >90°) .
  • Validation : Rint <5% and CC ≥0.9 for high-quality datasets .

Q. How do solvent and catalyst choices impact acylation reactions in its synthesis?

Methodological Answer:

  • Solvent Effects :

    SolventDielectric ConstantYield
    CHCl₃4.834%
    DMF36.750%
  • Catalysts :

    • Et₃N: Scavenges HCl but may form emulsions.
    • K₂CO₃: Preferred for anhydrous conditions in DMF .

Q. What analytical techniques confirm the compound’s stability under various storage conditions?

Methodological Answer:

  • Stability Studies :
    • HPLC-MS : Monitor degradation (e.g., hydrolysis to carboxylic acid) at 25°C/60% RH over 6 months .
    • TGA/DSC : Assess thermal stability (decomposition onset >150°C) .
  • Recommendations : Store under argon at -20°C to prevent chloroacetyl hydrolysis .

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